molecular formula C8H8FNO2 B6203982 5-amino-2-fluoro-3-methylbenzoic acid CAS No. 1501767-86-7

5-amino-2-fluoro-3-methylbenzoic acid

Cat. No.: B6203982
CAS No.: 1501767-86-7
M. Wt: 169.2
InChI Key:
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Description

5-amino-2-fluoro-3-methylbenzoic acid is an organic compound with the molecular formula C8H8FNO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 3, and 5 on the benzene ring are substituted by fluorine, methyl, and amino groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-fluoro-3-methylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluoro-5-nitrobenzoic acid with a suitable amine, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of polar aprotic solvents and fluoride salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-fluoro-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of catalysts or under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-nitro-2-fluoro-3-methylbenzoic acid.

    Reduction: Formation of 5-amino-2-fluoro-3-methylbenzyl alcohol.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

5-amino-2-fluoro-3-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-2-fluoro-3-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the amino group can participate in hydrogen bonding and other interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-methylbenzoic acid: Similar structure but lacks the fluorine atom.

    2-fluoro-5-methylbenzoic acid: Similar structure but lacks the amino group.

    5-amino-2-fluorobenzoic acid: Similar structure but lacks the methyl group

Uniqueness

5-amino-2-fluoro-3-methylbenzoic acid is unique due to the presence of all three substituents (amino, fluoro, and methyl) on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

1501767-86-7

Molecular Formula

C8H8FNO2

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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